Picrasidine I is a bioactive compound derived from the plant Picrasma quassioides, which has been traditionally used in various medicinal applications. Recent studies have focused on the pharmacological properties of Picrasidine I, revealing its potential in treating a range of diseases, including cancer, inflammation, and neurodegenerative disorders. This comprehensive analysis aims to elucidate the mechanism of action and applications of Picrasidine I in various fields based on current research findings.
Picrasidine I has been shown to interact with multiple cellular pathways, demonstrating a complex mechanism of action. In the context of cancer, Picrasidine I induces apoptosis in nasopharyngeal carcinoma cells by modulating the extrinsic and intrinsic pathways of apoptosis. It downregulates the ERK1/2 and Akt signaling pathways and significantly increases the expression of heme oxygenase-1 (HO-1), which plays a critical role in the apoptosis of these cells2. Additionally, Picrasidine I has been found to suppress osteoclastogenesis by inhibiting RANKL-induced signaling pathways and reducing the production of reactive oxygen species (ROS), which are crucial in the differentiation of osteoclasts4. In the realm of neurodegenerative diseases, Picrasidine I and related compounds from Picrasma quassioides have shown neuroprotective activities by suppressing neuroinflammatory responses and reducing amyloid-beta deposition, which is a hallmark of Alzheimer's disease5.
Cancer TreatmentPicrasidine I exhibits anticancer effects in various types of cancer. In nasopharyngeal carcinoma, it triggers apoptosis via the ERK and Akt signaling pathways2. Similarly, in oral squamous cell carcinoma, Picrasidine I reduces cell viability, induces cell cycle arrest, and promotes apoptosis through the modulation of cell cycle regulators and apoptotic mediators6. It also inhibits metastasis in head and neck squamous cell carcinoma by affecting the epithelial-mesenchymal transition (EMT) process and downregulating metastasis-related proteins8.
Bone DisordersThe compound has shown promise in the treatment of metabolic bone disorders such as osteoporosis. Picrasidine I suppresses osteoclastogenesis, which is the process of bone resorption by osteoclasts, thereby potentially reducing bone loss4.
Neurodegenerative DiseasesPicrasma quassioides and its active constituents, including Picrasidine I, have demonstrated potential in treating Alzheimer's disease by protecting neuronal cells from glutamate-induced toxicity and improving memory and cognitive abilities in animal models5.
InflammationPicrasidine I and related alkaloids from Picrasma quassioides have anti-inflammatory effects. They inhibit the production of nitric oxide and proinflammatory cytokines by suppressing the iNOS pathway in macrophage cells7.
Metabolic DiseasesPicrasidine C, a related compound, has been identified as a selective PPARα agonist, suggesting that Picrasidine I or its analogs may have applications in treating metabolic diseases by regulating lipid, glucose, and cholesterol metabolism9.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9